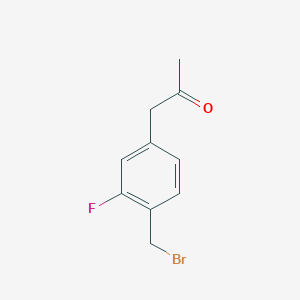
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFO. It is a derivative of propiophenone, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3-fluorophenyl)propan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: The corresponding alcohol, 1-(4-(hydroxymethyl)-3-fluorophenyl)propan-2-ol.
Oxidation: The corresponding carboxylic acid, 1-(4-(carboxymethyl)-3-fluorophenyl)propan-2-one.
科学研究应用
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the carbonyl group undergoes hydride transfer to form an alcohol. The molecular targets and pathways involved vary based on the specific reaction and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(4-Bromophenyl)propan-2-one: Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.
1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
1-(4-(Bromomethyl)phenyl)propan-2-one: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
Uniqueness
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis.
生物活性
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is an organic compound notable for its unique structure, which includes a bromomethyl group and a fluorine atom attached to a phenyl ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrF. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its chemical properties, including its reactivity and binding affinity to biological targets.
Key Structural Features:
- Bromomethyl Group: Enhances electrophilicity, allowing for potential nucleophilic attack.
- Fluorine Atom: Modifies electronic properties, which can affect lipophilicity and overall biological activity.
- Ketone Functional Group: Provides sites for further chemical reactions, contributing to the compound's versatility in synthesis.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanism involves:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding: The structural features allow it to bind selectively to specific receptors, potentially modulating physiological responses.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies suggest that it may induce cell death in cancer cells through mechanisms such as apoptosis or ferroptosis, particularly by targeting critical proteins like GPX4 involved in redox homeostasis .
- Antimicrobial Effects: Some derivatives have shown promise in inhibiting bacterial growth, making them potential candidates for antibiotic development .
- Neuropharmacological Potential: Its structural analogs are being investigated for their effects on the central nervous system, particularly as potential treatments for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | , |
| Neuropharmacological | Potential effects on CNS disorders |
Synthesis and Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.
Synthesis Methods:
- The compound can be synthesized through various methods involving the bromination of phenyl derivatives followed by ketone formation.
- Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining yield and purity.
属性
分子式 |
C10H10BrFO |
|---|---|
分子量 |
245.09 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6H2,1H3 |
InChI 键 |
LTXJLCXRABEJNO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















